Ethyl 2-(1,4-diazepan-1-yl)acetate
Description
Structural Classification of Diazepines as Heterocyclic Compounds
Diazepines are a class of seven-membered heterocyclic compounds that contain two nitrogen atoms in the ring. Depending on the relative positions of the nitrogen atoms, they are classified into different isomers, such as 1,2-, 1,3-, and 1,4-diazepines. The 1,4-diazepane is the saturated version of 1,4-diazepine, also known as homopiperazine. mdpi.com The fusion of a benzene (B151609) ring to the diazepine (B8756704) core gives rise to the well-known class of benzodiazepines, which have had a profound impact on medicinal chemistry. chemicalbook.com
Importance of the 1,4-Diazepane Motif as a Privileged Scaffold in Chemical Design
The 1,4-diazepane motif is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a rich source for the development of new therapeutic agents. The conformational flexibility of the seven-membered ring allows 1,4-diazepane derivatives to adopt various shapes, enabling them to interact with a wide range of biological macromolecules. This versatility has been exploited in the design of compounds with diverse pharmacological activities, including endothelin receptor antagonists and cholinesterase inhibitors. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,4-diazepan-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-2-13-9(12)8-11-6-3-4-10-5-7-11/h10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFDWGVIBOCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516648 | |
| Record name | Ethyl (1,4-diazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913645-28-0 | |
| Record name | Ethyl (1,4-diazepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for Ethyl 2 1,4 Diazepan 1 Yl Acetate and Its Core 1,4 Diazepane Scaffold
Evolution of 1,4-Diazepane Ring System Construction
The formation of the 1,4-diazepane ring, a privileged scaffold in drug discovery, has been the subject of considerable synthetic exploration. Over the years, a variety of methods have been developed to access this heterocyclic system, each with its own advantages and applications.
Traditional and contemporary cyclization reactions represent a fundamental approach to the synthesis of the 1,4-diazepane framework. These methods often involve the formation of one or two key bonds to close the seven-membered ring.
One established strategy involves the intramolecular cyclization of linear precursors. For instance, the reaction of appropriately substituted diamines with bifunctional electrophiles can lead to the formation of the diazepane ring. A general approach involves the synthesis of tetrahydro-4H-pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepin-4-one and related fused systems. This can be achieved through a regioselective synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which are then treated with amines. This process results in the opening of the oxirane ring followed by a direct cyclization to yield the target diazepinone core. nih.gov This two-step approach has also been successfully applied to other heterocyclic systems, such as those derived from ethyl 1H-indole- and ethyl 1H-benzo[d]imidazole-2-carboxylates. nih.gov
Another notable cyclization strategy involves an intramolecular C–N bond coupling reaction. For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction to furnish azetidine-fused 1,4-diazepine derivatives. nih.gov These fused systems can then undergo further transformations to yield functionalized 1,4-benzodiazepines. nih.gov
The table below summarizes key cyclization strategies for forming diazepine-containing ring systems.
| Starting Material Type | Reaction Type | Key Reagents/Catalysts | Resulting Structure | Ref |
| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Oxirane ring-opening and direct cyclization | Amines | Tetrahydro-4H-pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepin-4-ones | nih.gov |
| 1-(2-Bromobenzyl)azetidine-2-carboxamides | Intramolecular C–N bond coupling | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-diazepine derivatives | nih.gov |
Reductive amination stands out as a powerful and versatile tool for the construction of the 1,4-diazepane ring system. This method typically involves the reaction of a diamine with a dicarbonyl compound or a functional equivalent, followed by reduction of the resulting diimine or enamine intermediates.
A common approach utilizes the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,3-dicarbonyl compound or its synthetic equivalent. The resulting intermediate can then be reduced to afford the saturated 1,4-diazepane ring. For instance, the synthesis of chiral 3-vinyl-1,4-benzodiazepines has been achieved through an intramolecular Rh-catalyzed hydroamination of (aminomethyl)aniline derivatives. nih.gov A key step in the preparation of the starting materials for this transformation is a reductive amination. nih.gov
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including substituted 1,4-diazepanes, in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.
One prominent example of an MCR for the synthesis of diazepine (B8756704) scaffolds is the Ugi reaction. This reaction can be employed to generate linear precursors that subsequently undergo cyclization to form the 1,4-benzodiazepine (B1214927) ring system. For instance, a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides has been developed to synthesize novel 1,4-benzodiazepine derivatives. acs.orgnih.gov This reaction proceeds through a tandem sequence of N-benzylation, regioselective ring-opening of the aziridine (B145994) by a bromide anion, and subsequent intramolecular nucleophilic displacement to form the seven-membered ring. acs.orgnih.gov
The table below outlines a representative multicomponent reaction strategy for the synthesis of 1,4-benzodiazepine derivatives.
| Reaction Name/Type | Starting Materials | Key Features | Resulting Structure | Ref |
| Tandem N-alkylation-ring opening-cyclization | Methyl 1-arylaziridine-2-carboxylates, N-[2-bromomethyl(aryl)]trifluoroacetamides | One-pot, tandem reaction, high regioselectivity | Functionalized 1,4-benzodiazepine derivatives | acs.orgnih.gov |
Esterification and N-Alkylation Strategies for Functionalization at the 1,4-Diazepane Core
Once the 1,4-diazepane scaffold is constructed, further functionalization can be achieved to introduce desired substituents. The introduction of the ethyl acetate (B1210297) moiety to form the title compound, ethyl 2-(1,4-diazepan-1-yl)acetate, is a key functionalization step.
The most direct and common method for introducing an ethyl acetate group onto a secondary amine, such as one of the nitrogen atoms in the 1,4-diazepane ring, is through N-alkylation with an appropriate electrophile.
A well-established procedure for the analogous synthesis of ethyl 2-(piperazin-1-yl)acetate involves the N-alkylation of piperazine (B1678402). This suggests that a similar strategy can be employed for the synthesis of this compound. The reaction would involve the treatment of 1,4-diazepane (also known as homopiperazine) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a base to neutralize the hydrogen halide byproduct.
A specific example of a similar N-alkylation is the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester. mdpi.com In this procedure, 4-(4-chlorophenyl)piperazine is reacted with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of cesium carbonate as the base and sodium iodide to promote the reaction. mdpi.com This highlights a general and effective method for the N-alkylation of cyclic diamines with ester-containing electrophiles.
The table below details a likely synthetic route for the introduction of the ethyl acetate moiety onto the 1,4-diazepane core based on analogous reactions.
| Reactant | Reagent | Base | Solvent | Product | Ref (Analogous) |
| 1,4-Diazepane | Ethyl bromoacetate | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | This compound | mdpi.com |
A key challenge in the functionalization of 1,4-diazepane is achieving selective substitution at one of the two nitrogen atoms, as they have similar reactivity. Mono-N-functionalization is often desired to create specific pharmacophores or to allow for further differential functionalization at the second nitrogen.
One common strategy to achieve mono-substitution is to use a large excess of the diamine relative to the alkylating agent. This statistical approach increases the probability that the electrophile will react with an unfunctionalized diazepine molecule rather than the already mono-substituted product.
Alternatively, protecting group strategies can be employed. One of the nitrogen atoms can be selectively protected, for example, with a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen can then be alkylated, followed by the deprotection of the second nitrogen.
Another approach to achieve regioselectivity is through the use of fused heterocyclic intermediates. As mentioned previously, the synthesis of fused tetrahydro-4H-pyrazolo[1,5-a] Current time information in Bangalore, IN.nih.govdiazepin-4-ones allows for regioselective N-alkylation. nih.gov The structure of the fused system can direct the substitution to a specific nitrogen atom.
The synthesis of functionalized 1,4-benzodiazepine derivatives through the ring-opening of azetidine-fused precursors also allows for selective functionalization. nih.gov The initial intramolecular cyclization creates a system where the subsequent ring-opening and functionalization can be controlled. nih.gov
Advanced Synthetic Techniques and Catalyst Systems for 1,4-Diazepane Derivatives
The development of novel synthetic methodologies has enabled the efficient construction of complex 1,4-diazepane structures. These advanced techniques offer advantages over classical methods in terms of reaction times, yields, and the ability to generate diverse libraries of compounds for drug discovery.
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical chemistry. While direct enzymatic synthesis of the 1,4-diazepane ring is not extensively documented, the principles of asymmetric reductive amination catalyzed by enzymes can be applied to the synthesis of chiral precursors and derivatives. rsc.org
Asymmetric reductive amination, often employing imine reductases (IREDs) or reductive aminases (RedAms), facilitates the conversion of a prochiral ketone or aldehyde and an amine into a chiral amine with high enantioselectivity. rsc.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. The synthesis of chiral 1,4-diazepanes can be envisioned through several chemoenzymatic strategies. One such approach involves the enzymatic resolution of a racemic precursor or the asymmetric synthesis of a key chiral intermediate that is subsequently cyclized to form the diazepane ring.
For instance, starting from enantiomerically pure amino acids, a "chiral pool" synthesis strategy can be employed to construct 1,4-diazepanes with defined stereochemistry. nih.gov In a related context, the asymmetric synthesis of chiral diamines, which are crucial building blocks for 1,4-diazepanes, can be achieved using enzymatic methods.
A notable example of asymmetric reductive amination in the synthesis of cyclic amines is the iridium-catalyzed intramolecular reaction to produce enantioenriched dibenz[c,e]azepines, achieving up to 97% enantiomeric excess (ee). nih.govnih.gov This demonstrates the potential of catalytic asymmetric methods to construct chiral heterocyclic systems. While this specific example does not yield a 1,4-diazepane, the underlying principle of intramolecular asymmetric reductive amination of a suitably designed precursor containing both an amine and a carbonyl group could be a viable route to chiral 1,4-diazepanes.
Table 1: Examples of Asymmetric Reductive Amination for Chiral Amine Synthesis This table presents examples of asymmetric reductive amination relevant to the synthesis of chiral amines, which are precursors or analogues of the 1,4-diazepane structure.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| [Ir(COD)Cl]₂/(S)-SegPhos | Bridged biaryl keto-amine | Chiral dibenz[c,e]azepine | up to 97% | nih.govnih.gov |
| Imine Reductase (IRED) | Ketone/Aldehyde + Amine | Chiral Amine | High | rsc.org |
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of the 1,4-diazepane scaffold.
A study by Rajput and co-workers reported a novel microwave-assisted process for the synthesis of 1,4-benzodiazepine derivatives. nih.gov The reaction of o-phenylenediamine (B120857) (OPD) with N-propargylated-2-aminobenzaldehyde in the presence of a copper(II) catalyst under microwave irradiation at 100°C for 15 minutes afforded the desired products in good to excellent yields (73-88%). nih.gov This method highlights the significant reduction in reaction time compared to conventional heating.
Another example is the microwave-assisted synthesis of 1,4-diazaflavone pigment, which involves the cyclization of 2'-amino (E)-4"-aza-chalcone under solventless conditions using K-10 clay as a solid support. researchgate.net This environmentally friendly approach resulted in a high yield of 82% in just 2 minutes of microwave irradiation. researchgate.net
The synthesis of benzo-[5,6-e]- nih.govnih.gov-diazepine-4,7-dione derivatives has also been achieved through microwave irradiation of N,N-diphenyl phthalamide (B166641) and N-aryl isocyanodichlorides in the presence of potassium carbonate. researchgate.net These examples demonstrate the versatility and efficiency of microwave-assisted synthesis for constructing diazepine-containing ring systems.
Table 2: Microwave-Assisted Synthesis of Diazepane and Related Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, N-propargylated-2-aminobenzaldehyde | Cu(II) catalyst, K₂CO₃, DMF, 100°C, Microwave | 1,4-Benzodiazepine derivatives | 73-88% | 15 min | nih.gov |
| 2'-Amino (E)-4"-aza-chalcone | K-10 clay, Solvent-free, Microwave | 1,4-Diazaflavone | 82% | 2 min | researchgate.net |
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds, which is particularly valuable in drug discovery for identifying lead structures. This methodology has been successfully applied to the synthesis of 1,4-benzodiazepine derivatives, and the principles can be extended to the broader class of 1,4-diazepines.
A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine-2,5-diones has been developed. scite.ai This approach utilizes three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. scite.ai The synthesis is carried out on a solid support, typically a resin, which allows for easy purification by simple filtration and washing, thereby avoiding tedious workup and chromatography steps. This strategy has been used to prepare a library of 1,4-benzodiazepine-2,5-diones, demonstrating its generality and efficiency. scite.ai
The solid-phase synthesis of libraries based on a 4-phenyl-2-carboxy-piperazine scaffold has also been reported. nih.gov While not a direct synthesis of a 1,4-diazepane, this work illustrates the utility of solid-phase chemistry in creating diverse collections of heterocyclic compounds.
A backbone-anchoring strategy has been employed for the solid-phase synthesis of a library of peptidouridine-containing small molecules, showcasing the versatility of this approach for generating complex molecular architectures. nih.gov
Table 3: Key Features of Solid-Phase Synthesis of Diazepine-Related Scaffolds
| Scaffold | Building Blocks | Key Features | Reference |
|---|---|---|---|
| 1,4-Benzodiazepine-2,5-diones | Anthranilic acids, α-amino esters, alkylating agents | General and expedient, suitable for library synthesis, allows for diverse functionality. | scite.ai |
Nucleophilic Reactivity of the Diazepane Nitrogen Centers
The 1,4-diazepane ring of this compound contains two nitrogen atoms with distinct chemical environments and, consequently, different nucleophilic characteristics. The nitrogen at position 4 is a secondary amine, while the nitrogen at position 1 is a tertiary amine, substituted with the ethyl acetate moiety.
The secondary amine at N-4 is the primary center of nucleophilic reactivity. It can readily participate in a variety of reactions typical for secondary amines, including:
Alkylation: The N-4 nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents. This reaction is fundamental for introducing diverse substituents onto the diazepane ring, further functionalizing the scaffold. caltech.edunih.gov For instance, palladium-catalyzed asymmetric allylic alkylation of related diazepanone systems has been used to create complex, stereodefined molecules. nih.gov
Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This transformation is crucial for building more complex structures and is often a key step in the synthesis of pharmacologically active molecules. caltech.edu
The tertiary amine at N-1 is significantly less nucleophilic due to steric hindrance from the ethyl acetate group and the cyclic structure. While it can react under certain conditions, for example, to form quaternary ammonium (B1175870) salts with highly reactive alkylating agents like methyl triflate, the N-4 position is the preferred site for most nucleophilic additions. libretexts.org Theoretical studies on related diazepine systems confirm that the charge distribution and steric effects favor nucleophilic attack at the less substituted nitrogen atom. caltech.edu
Chemical Transformations of the Ethyl Ester Functional Group
The ethyl ester functional group is a versatile handle for chemical modification, allowing for its conversion into other key functional groups such as alcohols, carboxylic acids, and other esters. nih.gov
Key Transformations:
| Reaction | Reagents & Conditions | Product |
| Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), heat | 2-(1,4-diazepan-1-yl)acetic acid (as carboxylate salt) and Ethanol. libretexts.org |
| Acid-Catalyzed Hydrolysis | Excess water with a strong acid catalyst (e.g., H₂SO₄), heat | 2-(1,4-diazepan-1-yl)acetic acid and Ethanol (reversible reaction). libretexts.org |
| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride, LiAlH₄) in an ether solvent (e.g., THF) | 2-(1,4-diazepan-1-yl)ethan-1-ol. doubtnut.comdoubtnut.com |
| Transesterification | An alcohol (R'-OH) with either an acid or base catalyst | Ethyl group is swapped to form a new ester (e.g., Mthis compound) and ethanol. nih.govasdlib.org |
Detailed Research Findings: The hydrolysis of the ester to a carboxylic acid is a common transformation. libretexts.orglibretexts.org Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can be protonated in a separate step to give the free carboxylic acid. libretexts.org This resulting carboxylic acid can then be used in further reactions, for example as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras). sigmaaldrich.com
Reduction of the ethyl ester requires a strong reducing agent like LiAlH₄, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. doubtnut.com This reaction converts the ester to a primary alcohol, 2-(1,4-diazepan-1-yl)ethan-1-ol, providing another point for diversification of the molecule. doubtnut.comuni.lu
Transesterification allows for the conversion of the ethyl ester into other esters by reaction with a different alcohol in the presence of a catalyst. nih.gov This can be useful for modifying the physical properties of the molecule or for introducing specific ester groups required for a particular synthetic target. asdlib.org
Oxidation and Reduction Potentials of the Saturated Diazepane Ring
The electrochemical properties of the saturated 1,4-diazepane ring are governed by the presence of the two amine functionalities. While specific oxidation and reduction potential values for this compound are not widely reported in the literature, the general behavior of aliphatic amines provides a framework for understanding its electrochemical reactivity. nih.gov
Oxidation: Saturated amines can be oxidized electrochemically. nih.govresearchgate.net The potential at which this occurs depends on the structure, with tertiary amines generally being easier to oxidize than secondary amines. nih.gov The oxidation process typically involves the removal of an electron from the nitrogen's lone pair to form a radical cation. nih.govnih.gov This initial species can then undergo further reactions. For cyclic diamines like 1,4-diazabicyclo[2.2.2]octane (DABCO), a related structure, a reversible one-electron oxidation occurs at a relatively low potential (+0.30 V vs Fc+/Fc) to form a stable radical cation. nih.gov The saturated diazepane ring in this compound would be expected to undergo a similar anodic oxidation, although the potential may be influenced by the substituent and the ring's conformational flexibility.
Reduction: The saturated diazepane ring, being composed of C-C, C-H, C-N, and N-H single bonds, is an electron-rich system and is not susceptible to reduction under typical electrochemical conditions. Reduction in this context usually refers to the addition of electrons, a process favored by electron-poor systems. Therefore, the diazepane ring itself is considered electrochemically inactive towards reduction. acs.org
The Compound as a Versatile Synthetic Building Block
The combination of a flexible seven-membered ring and multiple reactive sites makes this compound and its parent diazepane core highly valuable scaffolds in organic synthesis. nih.gov
Role in the Construction of Complex Organic Molecules
The diazepane scaffold is a common structural motif in a variety of pharmaceuticals. nih.gov Methods to functionalize this core are critical for developing new therapeutic agents. This compound serves as a key intermediate, allowing for the attachment of the diazepane heterocycle to other molecular fragments. For example, derivatives of 1,4-diazepane have been utilized as inhibitors of Factor Xa, an important target for antithrombotic drugs. The diazepane moiety is specifically designed to interact with binding domains within the enzyme's active site.
Furthermore, the development of asymmetric synthesis methods, such as the palladium-catalyzed allylic alkylation of diazepanones, highlights the importance of this scaffold in creating stereochemically complex molecules with potentially enhanced pharmacological properties. nih.gov Increasing substitution on the diazepane ring can also improve the pharmacokinetic profile of a drug molecule by blocking sites that are prone to metabolic breakdown. nih.gov
Incorporation into Polycyclic and Fused Heterocyclic Systems
The reactivity of the diazepane ring's nitrogen atoms and the ethyl acetate group can be harnessed to construct more complex, rigid polycyclic and fused heterocyclic systems. A general strategy involves the functionalization of the diazepane core followed by an intramolecular cyclization reaction.
For instance, a general approach for creating fused diazepinones involves reacting a precursor containing both an amine and an ester group. ktu.edu A possible synthetic route starting from a related precursor, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, involves an amine-induced opening of the oxirane ring. The newly formed amine then rapidly reacts with the ester's carbonyl carbon in an intramolecular fashion to yield a fused tetrahydro-4H-pyrazolo[1,5-a] huji.ac.ilrsc.orgdiazepin-4-one system. ktu.edu Similar strategies have been applied to successfully functionalize and cyclize indole (B1671886) and benzimidazole (B57391) carboxylates into fused diazepinone structures. ktu.edu
Formation of Conformationally Constrained Dipeptidomimetics and Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as increased stability and binding affinity. nih.gov The 1,4-diazepane ring is an excellent scaffold for creating such molecules because its seven-membered ring can constrain the conformational freedom of attached side chains, forcing them into a specific spatial arrangement that can mimic the secondary structures of peptides, like β-turns. nih.govhuji.ac.il
The synthesis of trisubstituted 1,4-diazepine rings has been described as a novel, conformationally constrained, seven-membered dipeptidomimetic ring system. These scaffolds can be incorporated into bioactive peptides or used to reproduce a biologically relevant topology. The synthetic routes allow for the introduction of different side chains and chiralities, enabling the creation of diverse libraries of peptidomimetic compounds for drug discovery.
Foundational Principles and Theoretical Underpinnings Guiding Research on the Compound
The exploration of Ethyl 2-(1,4-diazepan-1-yl)acetate and its derivatives is guided by established principles in medicinal chemistry and drug design. A key approach is the use of computational tools to predict and rationalize the biological activity of these compounds.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. By understanding the pharmacophore of a known active compound, researchers can design new molecules, such as derivatives of this compound, that fit this model and are therefore more likely to exhibit the desired biological activity. This approach is instrumental in the rational design of new drugs.
Furthermore, theoretical studies, including quantum chemical calculations, can provide insights into the reaction mechanisms involved in the synthesis of 1,4-diazepane derivatives. nih.gov These studies help in optimizing reaction conditions and predicting the formation of desired products. The synthesis of related piperazine (B1678402) derivatives often involves the N-alkylation of the piperazine ring with an appropriate electrophile, such as ethyl 2-bromo-2-methylpropanoate (B8525525), a reaction that is mechanistically well-understood and applicable to the synthesis of the title compound. researchgate.net
Advanced Spectroscopic Characterization Techniques and Structural Elucidation of Ethyl 2 1,4 Diazepan 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A ¹H NMR spectrum for Ethyl 2-(1,4-diazepan-1-yl)acetate would be expected to show distinct signals for all non-equivalent protons. The ethyl group of the ester would present as a characteristic triplet and quartet. The protons on the diazepane ring and the acetate's alpha-carbon would appear as a series of multiplets in the aliphatic region of the spectrum. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the connectivity and conformation of the seven-membered diazepane ring.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group at a downfield shift (typically ~170 ppm), the two carbons of the ethoxy group, and the carbons of the diazepane ring and the N-CH₂-COO group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is unavailable.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~170-175 |
| Methylene (-O-CH₂-CH₃) | Quartet, ~4.1 | ~60-62 |
| Methyl (-O-CH₂-CH₃) | Triplet, ~1.2 | ~14-15 |
| Methylene (-N-CH₂-COO-) | Singlet/Multiplet, ~3.3 | ~55-60 |
| Diazepane Ring Carbons | Multiplets, ~2.5-3.0 | ~45-55 |
To unambiguously assign the proton and carbon signals, especially for the complex diazepane ring system, two-dimensional (2D) NMR experiments would be essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each carbon atom with its directly attached proton(s), allowing for the definitive assignment of the signals for the CH, CH₂, and CH₃ groups.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum would reveal correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity across the entire molecule, for instance, by showing a correlation from the protons of the N-CH₂-COO group to the carbonyl carbon, confirming the structure of the acetate (B1210297) moiety and its attachment to the diazepane nitrogen.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification and Molecular Vibrations
FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the most prominent feature in the FT-IR spectrum would be the strong absorption band from the ester carbonyl (C=O) stretch, expected around 1730-1750 cm⁻¹. Other key vibrations would include C-N stretching from the diazepane ring, C-O stretching from the ester, and various C-H stretching and bending modes. Raman spectroscopy would provide complementary information, particularly for the less polar bonds.
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive as experimental data is unavailable.)
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | 1730 - 1750 | Strong, sharp absorption |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations |
| C-N (Amine) | 1020 - 1250 | Stretching vibrations |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule. Since this compound lacks any significant chromophores or an extended system of conjugated double bonds, it is not expected to show strong absorption in the visible region or the near-UV region (above 220 nm). Any observed absorption would likely be due to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms, which typically occur at shorter wavelengths in the far-UV range.
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the exact conformation of the seven-membered diazepane ring (e.g., chair, boat, or twist-boat). Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the secondary amine of the diazepane ring or the ester oxygen atoms, which govern the solid-state properties of the compound.
Single Crystal X-ray Diffraction of this compound and Analogues
For illustrative purposes, studies on analogues such as Ethyl 2-(7-oxo-3,5-diphenyl-1,4-diazepan-2-yl)acetate have revealed that the diazepane ring can adopt a chair conformation. nih.govresearchgate.net However, without experimental data for the specific title compound, its exact solid-state conformation remains undetermined.
Analysis of Hydrogen Bonding Networks and Crystal Packing
The analysis of hydrogen bonding and crystal packing is contingent on the availability of crystallographic data. As this is not available for this compound, a detailed description of its intermolecular interactions in the crystalline form cannot be provided.
Generally, for molecules containing hydrogen bond donors (such as the secondary amine in the diazepane ring) and acceptors (the carbonyl oxygen and ester oxygen of the ethyl acetate group), a variety of hydrogen bonding motifs would be expected. These interactions play a crucial role in the stabilization of the crystal lattice. For instance, in related structures, N-H···O hydrogen bonds have been observed to form dimers. nih.govresearchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis is performed using crystallographic information files (CIFs) generated from single-crystal X-ray diffraction experiments.
Computational Chemistry and Theoretical Investigations of Ethyl 2 1,4 Diazepan 1 Yl Acetate
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the optimized geometry, electronic properties, and spectroscopic signatures of molecules like Ethyl 2-(1,4-diazepan-1-yl)acetate. By solving the Kohn-Sham equations, DFT can provide a detailed understanding of the molecule's fundamental characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
For diazepane derivatives, the nitrogen atoms are expected to have a significant contribution to the HOMO, indicating their role as electron donors in chemical reactions. The LUMO is likely to be distributed over the carbonyl group of the acetate (B1210297) moiety, suggesting this region is susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Diazepane Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and based on general knowledge of similar compounds. They are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the diazepane ring, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the carbon framework would exhibit positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. uni-muenchen.de NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule.
For this compound, NBO analysis would reveal the nature of the bonds within the diazepane ring and the ethyl acetate substituent. It would likely show significant lone pair character on the nitrogen and oxygen atoms and allow for the analysis of hyperconjugative interactions, such as those between the nitrogen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility of the Diazepane Ring System
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and dynamics of molecules. The seven-membered diazepane ring is known to be highly flexible and can adopt various conformations, such as chair, boat, and twist-boat forms. nih.gov
MD simulations of this compound would allow for the exploration of its conformational landscape and the identification of the most stable conformers in different environments. Studies on similar N,N-disubstituted-1,4-diazepane derivatives have shown that they can exist in low-energy twist-boat conformations, which may be relevant for their biological activity. nih.gov MD simulations can also reveal the flexibility of the ethyl acetate side chain and its orientation relative to the diazepane ring. nih.govacs.org
Exploration of Reaction Mechanisms through Ab Initio Molecular Dynamics (AIMD) and Nudged Elastic Band (NEB) Methods
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Ab Initio Molecular Dynamics (AIMD) combines molecular dynamics with electronic structure calculations, allowing for the simulation of chemical reactions without the need for pre-parameterized force fields. The Nudged Elastic Band (NEB) method is a technique used to find the minimum energy path (MEP) and transition state for a chemical reaction.
These methods could be employed to study various reactions involving this compound, such as its synthesis, hydrolysis, or reactions at the nitrogen centers. For instance, AIMD could simulate the reaction pathway of the ester hydrolysis, providing a detailed picture of the bond-breaking and bond-forming processes. The NEB method could then be used to precisely locate the transition state structure and calculate the activation energy for the reaction.
Solvation Models and Prediction of Solvent Effects on Chemical Processes (e.g., COSMO-RS)
The solvent environment can have a significant impact on the properties and reactivity of a molecule. Solvation models are computational methods used to account for the effects of the solvent. The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. nih.gov It combines quantum chemical calculations with statistical thermodynamics to predict properties like solubility, partition coefficients, and vapor pressure.
For this compound, COSMO-RS could be used to predict its solubility in various organic solvents and water. This information is crucial for designing and optimizing reaction conditions and for understanding its behavior in biological systems. By calculating the chemical potential of the molecule in different solvents, COSMO-RS can provide a quantitative measure of its solvation free energy.
Machine Learning Applications in Predicting Synthetic Outcomes and Regioselectivity
The application of machine learning (ML) in synthetic chemistry is a burgeoning field, offering the potential to predict reaction outcomes, optimize conditions, and even guide the discovery of new synthetic routes. While specific ML models for the synthesis of this compound have not been detailed, the principles can be applied to the 1,4-diazepane scaffold.
Predicting Synthetic Outcomes: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, have been employed to predict the biological activity of newly synthesized compounds. For instance, a QSAR model was developed for a series of 4-thioquinoline derivatives, some of which could be analogous to substituted diazepanes, to predict their theoretical activity. researchgate.net This approach uses a set of known molecules and their measured activities to train an algorithm, which can then predict the activity of untested molecules. researchgate.net Such models are often built using genetic algorithms to select the most relevant molecular descriptors for predicting activity. researchgate.net
In a broader context, machine learning is used to accelerate the hit-to-lead optimization process in drug discovery. By combining high-throughput medicinal chemistry with computational simulations, researchers can efficiently identify promising lead compounds. acs.org This methodology has been demonstrated in the development of inhibitors for targets like SARS-CoV-2 Mpro, where computational technologies guided the synthesis and evaluation of new chemical series. acs.org
Regioselectivity: Predicting the regioselectivity of reactions is a significant challenge in organic synthesis. Machine learning models are being developed to tackle this issue. For reactions involving the 1,4-diazepane scaffold, such as pyridylmethylation, ML models can be trained on existing reaction datasets to predict which nitrogen atom of the diazepane ring is more likely to react. Furthermore, recent advancements have highlighted the use of UV-mediated radical reactions to improve regioselectivity in the functionalization of the 1,4-diazepane scaffold. While still an emerging area, these computational tools hold the promise of streamlining the synthesis of specifically substituted 1,4-diazepane derivatives.
Ligand-Receptor Interaction Modeling through Molecular Docking Studies for Scaffold-Based Design
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule (the ligand) interacts with its biological target (the receptor). The 1,4-diazepane scaffold is a common feature in many biologically active compounds, and its interactions with various receptors have been studied through molecular docking.
Scaffold-Based Design: The 1,4-diazepane ring is considered a versatile scaffold in drug design. Its conformational flexibility allows it to present substituents in a variety of spatial arrangements, making it suitable for targeting diverse protein binding sites. For instance, a series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives were designed as potential inhibitors of falcipain-2, a cysteine protease from Plasmodium falciparum, the parasite responsible for malaria. arabjchem.org The design was based on the pharmacophoric requirements of known falcipain-2 inhibitors. arabjchem.org
In another study, novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives were synthesized and evaluated for their anti-tubercular activity. nih.gov Molecular docking studies were performed on the pantothenate synthetase enzyme to understand the binding interactions of these compounds. nih.gov
Ligand-Receptor Interaction Modeling: Detailed ligand-receptor interactions for the 1,4-diazepane scaffold have been elucidated through a combination of X-ray crystallography and molecular docking. In a study on nicotinic acetylcholine (B1216132) receptors (nAChR), the binding mode of the 1-(pyridin-3-yl)-1,4-diazepane scaffold was investigated. researchgate.netnih.gov The 1,4-diazepane ring was found to orient towards the principal subunit of the receptor, capped by the C-loop, with the likely protonated distal nitrogen atom forming a hydrogen bond with the backbone carbonyl of a tryptophan residue. researchgate.netnih.gov Van der Waals interactions with cysteine and threonine residues also stabilize the binding. researchgate.netnih.gov
Similarly, molecular docking of 1,4-diazepan linked piperidine (B6355638) derivatives against bacterial protein targets revealed potential antibacterial activity. researchgate.net The docking scores indicated good binding affinity, and the analysis of hydrogen bonding and hydrophobic interactions provided insights into the binding mechanism. researchgate.net
The following table summarizes the results of docking simulations for some of the most active 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives against the falcipain-2 enzyme. arabjchem.org
| Ligand | G-Score | Lipophilic EvdW | H-bond | XP Electro |
| 5g | -6.405 | -3.426 | -1.583 | -0.7663 |
| 5h | -6.380 | -3.509 | -1.582 | -0.7637 |
| 5j | -6.404 | -3.720 | -2.439 | -0.5968 |
| 5k | -6.128 | -3.744 | -2.096 | -0.5546 |
In a separate study, a series of quinoline (B57606) derivatives featuring a 4-methyl-1,4-diazepan-1-yl moiety were evaluated as inhibitors of EZH2, a histone methyltransferase. nih.gov The most potent compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k), exhibited significant inhibitory activity. nih.gov
The table below shows the inhibitory activity of selected quinoline derivatives containing the 1,4-diazepan scaffold against EZH2 and their anti-viability activity against two cancer cell lines. nih.gov
| Compound | EZH2 IC₅₀ (μM) | HCT15 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) |
| 5g | >50 | >50 | >50 |
| 5h | 3.5 | 11.2 | 8.9 |
| 5k | 1.2 | 5.6 | 2.45 |
These examples underscore the utility of computational methods in the study and development of therapeutic agents based on the 1,4-diazepan scaffold. While direct computational studies on this compound are yet to be widely published, the existing research on related structures provides a strong foundation for future in silico investigations of this specific compound.
Role of Ethyl 2 1,4 Diazepan 1 Yl Acetate in Advanced Chemical Applications
Scaffold-Based Design in Ligand Development for Molecular Recognition
The diazepane scaffold provides a versatile and steady framework that can be tailored for high-affinity and selective binding to various biological targets. nih.gov Its seven-membered ring has a unique geometry that can fit snugly into binding sites, while the nitrogen atoms provide points for chemical modification to optimize interactions with target residues. nih.govresearchgate.net
Design Principles for Enzyme Inhibitors Incorporating the Diazepane Scaffold
The diazepane core is a key component in the rational design of enzyme inhibitors due to its favorable physicochemical properties and structural versatility. nih.govresearchgate.net The design of such inhibitors leverages the scaffold's ability to present functional groups in specific three-dimensional orientations, mimicking the binding motifs of natural substrates or transition states.
Key Design Principles:
Privileged Scaffold: The diazepine (B8756704) framework is considered a privileged structure because it can serve as a template for ligands that target many different receptors and enzymes. nih.govresearchgate.net This versatility allows medicinal chemists to use it as a starting point for developing inhibitors against a wide range of enzyme families, including kinases, proteases, and epigenetic enzymes like bromodomains and histone deacetylases (HDACs). nih.govresearchgate.net
Geometric Mimicry: The semi-rigid, seven-membered ring can mimic secondary protein structures, such as β-turns, which are often involved in protein-protein interactions that are critical for enzyme function. nih.gov
Vectorial Display of Functional Groups: The diazepane ring acts as a stable platform from which chemical substituents can be projected into the enzyme's binding pocket. In a molecule like Ethyl 2-(1,4-diazepan-1-yl)acetate, the core ring provides the structural foundation, while the ethyl acetate (B1210297) group and the second nitrogen atom can be modified to introduce moieties that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the target enzyme, thereby enhancing potency and selectivity. nih.govnih.gov
Research has demonstrated the successful application of these principles in developing potent inhibitors. For instance, compounds built on a diazepine scaffold have emerged as effective inhibitors of the acetyl-lysine binding activity of bromodomain-containing proteins, which are crucial targets in cancer and inflammation research. nih.gov
Table 1: Design Strategies for Diazepane-Based Enzyme Inhibitors
| Design Principle | Application | Example Target Class | Reference |
| Privileged Scaffold | Utilizes a common core for multiple targets, accelerating drug discovery. | Kinases, Bromodomains, HDACs | nih.gov, researchgate.net |
| Geometric Mimicry | The scaffold mimics protein secondary structures like β-turns. | Protein-protein interaction inhibitors | nih.gov |
| Functional Group Display | The scaffold orients substituents for optimal interaction with binding sites. | Farnesyltransferases, MK2 | researchgate.net |
Development of G Protein-Coupled Receptor (GPCR) Ligands
G Protein-Coupled Receptors (GPCRs) are a major class of drug targets involved in countless physiological processes. nih.govnih.gov The diazepane scaffold has been instrumental in developing ligands that modulate GPCR activity. The most well-known examples are the benzodiazepines, such as diazepam, which target GABA-A receptors (ligand-gated ion channels, not GPCRs, but their study established the scaffold's value in neuropharmacology). pnas.orgwikipedia.orgwikipedia.org However, the scaffold's utility extends to true GPCRs as well. nih.govnih.gov
The design of GPCR ligands often focuses on interacting with the extracellular loops (ECLs) or the transmembrane helical bundle. nih.govyoutube.com The diazepane scaffold offers a framework to build molecules that can engage these regions with high specificity. nih.gov
Targeting the Extracellular Interface: The ECLs of GPCRs are critical for initial ligand recognition. nih.gov The diazepane scaffold can be functionalized to present groups that interact with specific residues in these loops, influencing receptor activation.
Allosteric Modulation: Many diazepine-based drugs act as allosteric modulators, binding to a site distinct from the endogenous ligand binding site to enhance or inhibit receptor function. nih.govpnas.org For example, benzodiazepines are positive allosteric modulators of the GABA-A receptor. wikipedia.org This principle is applied to GPCRs, where diazepane-based ligands can be designed to fine-tune receptor signaling rather than simply blocking or activating it. nih.gov
Studies on σ1 receptors, which are chaperone proteins and not classical GPCRs but share ligand design principles, have shown that modifying the 1,4-diazepane ring can significantly improve receptor affinity and selectivity. nih.govnih.gov This highlights the scaffold's "tunability" for creating highly specific ligands.
Exploration as Frameworks for RNA-Targeted Ligands
Targeting RNA with small molecules is an emerging field with the potential to address diseases that are difficult to treat by targeting proteins. nih.govnih.gov Unlike the well-defined pockets of enzymes, RNA targets often present more shallow and dynamic surfaces, requiring new design principles for small molecule binders. nih.gov While direct examples of this compound as an RNA ligand are not prominent in the literature, the general requirements for RNA-binding scaffolds provide a basis for its potential exploration.
Design Principles for RNA Ligands:
Structural Recognition: Successful RNA ligands must recognize and bind to specific three-dimensional structures within an RNA molecule, such as hairpins, bulges, or quadruplexes. nih.govnih.gov
Chemical Scaffolding: The scaffolds that bind RNA are often distinct from those that bind proteins. They typically require the ability to present hydrogen bond donors and acceptors, as well as positively charged or aromatic groups, to interact with the phosphate (B84403) backbone and nucleobases of RNA. nih.gov
Functional Modulation: Binding of a small molecule can modulate RNA function by stabilizing a particular conformation, blocking the binding of proteins or other nucleic acids, or inhibiting RNA-mediated catalysis. nih.gov
The 1,4-diazepane scaffold, present in this compound, possesses features that could be exploited for RNA targeting. Its nitrogen atoms can be protonated to create positive charges that interact with the negatively charged RNA backbone. Furthermore, the scaffold can be decorated with aromatic or other functional groups designed to specifically recognize the unique topology of an RNA pocket. mdpi.com The development of small molecules targeting structured RNA domains is an active area of research where versatile scaffolds like diazepane could find future applications. youtube.com
Applications in Materials Science
Beyond biology, the structural and electronic properties of the 1,4-diazepane scaffold lend themselves to applications in materials science, particularly in the construction of organized molecular systems and in catalysis.
Integration into Supramolecular Assemblies and Coordination Chemistry
The two nitrogen atoms of the 1,4-diazepane ring are Lewis bases, making them excellent coordination sites for metal ions. This property is the foundation for its use in coordination chemistry and the construction of supramolecular assemblies. Research on the closely related 1,4-diazepan-6-amine (B1415134) (daza) has shown that it readily forms stable complexes with transition metals like cobalt(II) and nickel(II). researchgate.net
In such complexes, the diazepane ligand helps to dictate the geometry and electronic properties of the resulting metal complex. The flexible seven-membered ring can adopt different conformations (e.g., boat, chair) to accommodate the coordination preferences of the metal ion. By modifying the substituents on the diazepane ring, as with the ethyl acetate group in this compound, chemists can fine-tune the solubility, stability, and reactivity of these supramolecular structures.
Catalytic Applications, such as CO2 Activation and Conversion
The electrochemical conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical goal for sustainable chemistry. redalyc.org This process often relies on molecular catalysts, typically transition metal complexes where the ligand plays a crucial role in the catalytic cycle. nih.govnih.gov
The general mechanism involves a metal complex that binds and activates the inert CO₂ molecule, facilitating its reduction. wikipedia.orgnih.gov Nitrogen-containing ligands are frequently used in these catalysts because they effectively donate electron density to the metal center, which in turn enhances the metal's ability to interact with and reduce CO₂. nih.govresearchgate.net
While specific studies detailing this compound in CO₂ catalysis are not widely reported, the 1,4-diazepane scaffold is a suitable candidate for this application. A metal complex incorporating a diazepane-based ligand could function in a catalytic cycle as follows:
The reduced metal-diazepane complex would nucleophilically attack the carbon atom of a CO₂ molecule.
This would form a metal-carboxylate intermediate, activating the CO₂. wikipedia.org
Subsequent proton and electron transfer steps would lead to the release of a reduced product like carbon monoxide (CO) or formic acid, regenerating the catalyst for another cycle. nih.gov
The ability to modify the diazepane scaffold allows for the tuning of the catalyst's electronic and steric properties to optimize its activity, selectivity, and stability for CO₂ conversion. researchgate.net
Future Research Directions and Perspectives for Ethyl 2 1,4 Diazepan 1 Yl Acetate
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of environmentally benign reagents and conditions. Future research on Ethyl 2-(1,4-diazepan-1-yl)acetate will likely prioritize the development of synthetic routes that are more sustainable than traditional methods.
Current research into the synthesis of the broader 1,4-diazepane class provides a roadmap for these future endeavors. For instance, new synthetic pathways utilizing N-propargylamines as versatile building blocks have emerged, offering shorter, more atom-economical routes to the diazepane core. rsc.org Another promising area involves the use of efficient and reusable catalysts, such as Keggin-type heteropolyacids, which have been shown to effectively catalyze the formation of 1,4-diazepine derivatives in high yields with short reaction times. nih.gov Adapting these modern methodologies to the synthesis of this compound could significantly improve its production efficiency and environmental footprint.
A comparative overview of a traditional versus a potential sustainable route is conceptualized below.
Table 1: Comparison of Synthetic Route Concepts
| Feature | Traditional Synthetic Approach | Proposed Sustainable Synthetic Approach |
|---|---|---|
| Key Precursors | Multi-step synthesis from basic amines and haloesters | N-propargylamines, ethyl diazoacetate |
| Catalyst | Stoichiometric reagents, strong acids/bases | Reusable heteropolyacids, transition metal catalysts |
| Solvents | Chlorinated solvents (e.g., DCM, Chloroform) | Greener solvents (e.g., Ethanol, water) or solvent-free conditions |
| Reaction Steps | Multiple protection/deprotection steps | Fewer steps, higher atom economy rsc.org |
| Waste Profile | High E-Factor (significant waste generation) | Lower E-Factor (minimal waste) |
Future work would involve the practical application of these concepts to establish a validated, scalable, and green synthesis for this compound.
Advanced Functionalization and Derivatization Strategies for Enhanced Molecular Diversity
To explore the full potential of the this compound scaffold, the development of advanced functionalization and derivatization strategies is crucial. Creating a diverse library of related molecules is key to investigating structure-activity relationships and identifying compounds with optimized properties for various applications.
The 1,4-diazepane ring system offers multiple sites for chemical modification. Research on related diazepine (B8756704) structures has demonstrated successful derivatization by introducing various substituents onto the nitrogen atoms or the carbon backbone of the ring. jocpr.com For this compound, key future strategies will focus on:
N-Functionalization: Modifying the secondary amine within the diazepane ring. This could involve alkylation, acylation, or arylation to introduce a wide range of functional groups, altering the molecule's steric and electronic properties.
C-Functionalization: Introducing substituents onto the carbon atoms of the diazepane ring. While more challenging, this would provide access to novel chemical space.
Side-Chain Modification: Altering the ethyl acetate (B1210297) group. This can be achieved through hydrolysis to the corresponding carboxylic acid, followed by amide coupling to a variety of amines, or reduction to the alcohol, providing numerous points of divergence for creating new derivatives. rsc.org
Table 2: Potential Derivatization Sites on this compound
| Site of Modification | Position | Potential Reactions | Example Functional Groups Introduced |
|---|---|---|---|
| Diazepane Ring Nitrogen | N-4 | Alkylation, Acylation, Sulfonylation, Arylation | Methyl, Benzyl, Acetyl, Tosyl, Phenyl |
| Ethyl Acetate Group | Carbonyl Carbon | Amidation (after hydrolysis), Reduction, Grignard Reaction | Amides, Alcohols, Tertiary Alcohols |
These strategies will enable the systematic synthesis of a large and diverse library of compounds, which is essential for subsequent screening and optimization.
Integration into Emerging Chemical Technologies and High-Throughput Methodologies
The integration of this compound and its derivatives into emerging chemical technologies is a critical step toward accelerating research and discovery. High-Throughput Experimentation (HTE) and automated synthesis platforms offer the ability to perform a massive number of experiments in parallel, drastically reducing the time required for reaction optimization and library generation. bohrium.comchemrxiv.org
Future research programs could employ HTE to rapidly screen for optimal conditions for the synthesis and functionalization of the diazepane scaffold. bohrium.com By using well-plates and robotic liquid handlers, hundreds of catalysts, solvents, and reaction parameters can be tested simultaneously. chemrxiv.org This approach is not only faster but also minimizes the consumption of valuable starting materials.
Furthermore, flow chemistry presents another technological frontier. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to traditional batch processing. Developing a flow synthesis for this compound and its derivatives would be a significant step towards efficient and on-demand manufacturing.
Deepening Theoretical Understanding of Reactivity and Structure-Property Relationships through Integrated Computational and Experimental Approaches
A deeper, fundamental understanding of the relationship between the structure of this compound and its chemical properties is essential for rational design. Modern research increasingly relies on an integrated approach where computational chemistry guides and interprets experimental findings. mdpi.com
Future research should leverage computational tools to model the conformational behavior of the flexible seven-membered diazepane ring, which is known to adopt various conformations such as chair and boat forms. nih.gov Quantum mechanics (QM) calculations can predict sites of reactivity, bond energies, and reaction mechanisms, helping to rationalize experimental outcomes and guide the design of new synthetic routes.
Molecular docking and molecular dynamics (MD) simulations can be used to study how derivatives of this compound might interact with biological targets. nih.gov These computational techniques are invaluable for generating hypotheses and prioritizing which derivatives to synthesize, saving considerable time and resources. mdpi.com The synergy between in silico prediction and in vitro or in vivo experimental validation creates a powerful cycle for discovery and optimization, enabling the targeted design of new molecules with desired properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
